2-(5-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

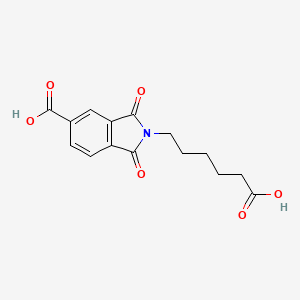

2-(5-Carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a derivative of the isoindole-1,3-dione family, characterized by a fused aromatic ring system with two ketone groups and dual carboxylic acid functionalities. The compound features a 5-carboxypentyl chain attached to the isoindole nitrogen, distinguishing it from simpler analogs. Its molecular formula is C₁₇H₁₇NO₆, with a molecular weight of 335.32 g/mol.

Properties

IUPAC Name |

2-(5-carboxypentyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c17-12(18)4-2-1-3-7-16-13(19)10-6-5-9(15(21)22)8-11(10)14(16)20/h5-6,8H,1-4,7H2,(H,17,18)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAXXAMDSKKHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365002 | |

| Record name | 4-carboxy-N-(5-carboxypentyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29378-16-3 | |

| Record name | 4-carboxy-N-(5-carboxypentyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,3-trimethyl-3H-indole with 6-bromohexanoic acid in 1,2-dichlorobenzene at elevated temperatures (around 110°C) for 12 hours . The resulting product is then purified and characterized to confirm its structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among isoindole-1,3-dione derivatives significantly influence their physicochemical properties and biological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Chain Length and Hydrophobicity : The 5-carboxypentyl chain in the target compound confers greater hydrophobicity (logP ≈ 2.1) compared to shorter alkyl or aromatic substituents (e.g., allyl: logP ≈ 1.5; phenyl: logP ≈ 1.8). This enhances membrane permeability but may reduce aqueous solubility .

- Functional Group Reactivity : The terminal carboxylic acid enables salt formation (e.g., sodium salts for improved bioavailability) and chelation with metals like Cu²⁺ or Zn²⁺, relevant in coordination chemistry . In contrast, acetamido or ethoxy groups prioritize hydrogen bonding or π-π stacking .

Biological Activity

2-(5-Carboxypentyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the class of phthalimides, which are aromatic heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly its inhibitory effects on specific enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 403.38 g/mol. Its structure features a dioxoisoindoline moiety, characteristic of phthalimide derivatives. The compound's IUPAC name is 2-[(2R)-1-carboxy-3-(naphthalen-1-yl)propan-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.

Enzyme Inhibition

Research indicates that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acids exhibit significant biological activity as inhibitors of the enzyme heparanase , an endo-beta-glucuronidase. For instance, certain derivatives have demonstrated potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM , showcasing high selectivity over human beta-glucuronidase .

Anti-Angiogenic Effects

The anti-angiogenic properties of these compounds suggest their potential use in cancer therapies. The inhibition of heparanase is particularly relevant as it plays a crucial role in tumor growth and metastasis by modulating the extracellular matrix and angiogenesis.

Study on Isoindole Derivatives

In a study published in 2004, researchers described a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids that were effective as heparanase inhibitors. The study highlighted that modifications to the isoindole structure could enhance biological activity and selectivity .

Synthesis and Evaluation

A recent evaluation of indole-based compounds revealed that structural optimizations significantly improved their inhibitory effects against integrase enzymes related to HIV. Although not directly related to the isoindole derivative , the findings underscore the importance of chemical modifications in enhancing biological activity across similar compound classes .

Data Table: Biological Activity Summary

| Compound | Target Enzyme | IC50 Value (nM) | Selectivity | Biological Activity |

|---|---|---|---|---|

| Compound A | Heparanase | 200 - 500 | >100-fold over beta-glucuronidase | Anti-cancer (anti-angiogenic) |

| Compound B | Integrase (HIV) | 32.37 μM | Not specified | Antiviral |

| Compound C | Heparanase | Not specified | Not specified | Potential therapeutic agent |

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

The synthesis of isoindole derivatives typically involves condensation of phthalic anhydride with primary amines , followed by functionalization of the carboxypentyl side chain. For example:

- Step 1 : React phthalic anhydride with 5-aminopentanoic acid under reflux in acetic acid to form the isoindole core .

- Step 2 : Introduce the carboxylic acid group via alkylation or substitution reactions using chloroacetic acid or acyl chlorides .

- Purification : Recrystallize from acetic acid or DMF/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Basic: Which spectroscopic techniques are optimal for structural characterization?

- NMR : Use - and -NMR to confirm the isoindole backbone and carboxypentyl chain. Look for characteristic peaks: aromatic protons (6.8–7.5 ppm) and carbonyl carbons (~170 ppm) .

- FT-IR : Identify carbonyl stretches (C=O) at 1680–1750 cm and carboxylic acid O-H stretches (~2500–3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., CHNO) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while acetic acid aids condensation .

- Temperature Control : Reflux (110–120°C) accelerates cyclization but may require inert atmospheres to prevent oxidation .

- Catalysts : Use sodium acetate or triethylamine to deprotonate intermediates and drive reactions to completion .

- Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize substituent positioning .

Advanced: What experimental strategies identify biological targets for this compound?

- Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., kinases, GPCRs) to measure binding affinities (K) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or HDACs) .

- Cellular Assays : Perform luciferase-based reporter gene assays to assess inhibition of inflammatory pathways (e.g., NF-κB) .

Advanced: How can computational modeling integrate with experimental data to predict reactivity?

- Reaction Path Search : Use GRRM or Gaussian to simulate intermediates and transition states for key reactions (e.g., oxidation of the isoindole ring) .

- Machine Learning : Train models on PubChem data to predict solubility, logP, and metabolic stability .

- Feedback Loops : Refine computational parameters using experimental HPLC yield data and spectroscopic validation .

Advanced: How to resolve contradictions in reported physicochemical properties?

- Case Example : If conflicting solubility data exist, systematically test in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy .

- Validation : Cross-reference with thermogravimetric analysis (TGA) for decomposition points and dynamic light scattering (DLS) for aggregation behavior .

Basic: What safety protocols are critical for handling isoindole derivatives?

- PPE : Wear nitrile gloves, safety goggles, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., acetic acid) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What methodologies study degradation pathways under physiological conditions?

- Forced Degradation : Expose the compound to pH 1–13 buffers, UV light, and 40–80°C for 1–4 weeks. Monitor degradation via LC-MS .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS .

Basic: How to address missing physicochemical data (e.g., melting point, solubility)?

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask method with HPLC quantification for solubility .

- QSAR Models : Apply Quantitative Structure-Activity Relationship models to estimate properties from analogous isoindole derivatives .

Advanced: What pharmacokinetic studies are relevant for preclinical development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.